molecular formula C15H24O B1599474 9-Phenyl-1-nonanol CAS No. 3208-26-2

9-Phenyl-1-nonanol

Cat. No.: B1599474
CAS No.: 3208-26-2
M. Wt: 220.35 g/mol
InChI Key: AAOYEEWVNUXGDK-UHFFFAOYSA-N
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Description

9-Phenyl-1-nonanol is an organic compound with the molecular formula C15H24O and a molecular weight of 220.35 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a nonanol (nine carbon alcohol) chain with a phenyl group attached to the ninth carbon . The exact structure can be viewed on various chemical databases .


Physical and Chemical Properties Analysis

This compound is a colorless liquid . Its physical and chemical properties would be similar to those of other alcohols, with the presence of the phenyl group likely influencing its properties .

Scientific Research Applications

Photocatalytic Oxidation

9-Phenyl-1-nonanol has been studied in the context of photocatalytic oxidation. For instance, a study by Ohkubo, Suga, and Fukuzumi (2006) demonstrated the effectiveness of 9-Phenyl-10-methylacridium ion as a photocatalyst in the solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light irradiation (Ohkubo, Suga, & Fukuzumi, 2006).

Anti-Inflammatory Activities

Compounds related to this compound, such as phenolic compounds isolated from Eucommia ulmoides Oliv., have been researched for their anti-inflammatory activities. Ren et al. (2021) identified new phenolic compounds with modest inhibitory activities in macrophage cells (Ren et al., 2021).

Chemical Synthesis and Protection

In chemical synthesis, the related 9-phenyl-9-fluorenyl group has been used for protecting amino acids and other compounds, as demonstrated by Soley and Taylor (2019). This study highlighted a mild and rapid method for introducing the 9-Phenyl-9-fluorenyl protecting group into various chemical structures (Soley & Taylor, 2019).

Asymmetric Hydrogenation

The role of the hydroxyl group in asymmetric hydrogenation, related to compounds like 1-phenylpropane-1,2-dione, was explored by Toukoniitty et al. (2004). They found that the hydroxyl group's presence in the C-9 position was crucial for achieving high enantioselectivity (Toukoniitty et al., 2004).

Enantioselective Production

Research on enantioselective production of 1-phenyl 1-propanol, which is related to this compound, was conducted by Soyer, Bayraktar, and Mehmetoğlu (2010). They used response surface methodology for systematic investigation, highlighting the role of 1-phenyl 1-propanol as a chiral building block in pharmaceuticals (Soyer, Bayraktar, & Mehmetoğlu, 2010).

Photocatalytic Reactions

Zhang, Schilling, Riemer, and Das (2020) provided insights into using 9-fluorenone, a compound related to this compound, as a photocatalyst for the oxidation of non-activated alcohols and the oxygenation of tertiary amines. This work highlights the broader applications of photocatalysis in chemical transformations (Zhang et al., 2020).

Safety and Hazards

Safety data sheets indicate that 9-Phenyl-1-nonanol should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, immediate medical attention should be sought .

Mechanism of Action

Target of Action

As a member of the alcohol family , it may interact with various biological targets, including enzymes and cell membranes

Mode of Action

Alcohols generally interact with their targets through hydrogen bonding, dipole-dipole interactions, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Alcohols can influence a variety of biochemical pathways, depending on their specific targets For instance, they may affect the fluidity and function of cell membranes, interfere with enzyme activity, or modulate signal transduction pathways

Pharmacokinetics

It is known that the compound is a liquid at room temperature, insoluble in water, and has a predicted density of 094 g/mL . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Alcohols can have a variety of effects on cells, depending on their specific targets and concentrations . These effects may include changes in cell membrane fluidity, modulation of enzyme activity, and alterations in signal transduction pathways.

Action Environment

The action of 9-Phenyl-1-nonanol may be influenced by various environmental factors. For instance, its solubility and stability may be affected by the pH, temperature, and ionic strength of its environment . Additionally, its interaction with biological targets may be influenced by the presence of other molecules in the environment.

Properties

IUPAC Name

9-phenylnonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13,16H,1-5,7,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOYEEWVNUXGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427435
Record name 9-Phenyl-1-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3208-26-2
Record name 9-Phenyl-1-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 9-phenylnonanoate (0.884 g, 3.37 mmol) in methylene chloride (10 ml) under argon at 0° was added diisobutylaluminum hydride (8.43 ml of a 1.0M solution). This mixture was warmed to room temperature and quenched with 10% aqueous hydrochloric acid. The organic portion was washed with 5% sodium bicarbonate, water, saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated to give the desired alcohol which was carried on without further purification.
Name
ethyl 9-phenylnonanoate
Quantity
0.884 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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